Home > Products > Building Blocks P20000 > 4-Oxo-3,4-dihydrophthalazine-1-carboxamide
4-Oxo-3,4-dihydrophthalazine-1-carboxamide - 59908-31-5

4-Oxo-3,4-dihydrophthalazine-1-carboxamide

Catalog Number: EVT-2503277
CAS Number: 59908-31-5
Molecular Formula: C9H7N3O2
Molecular Weight: 189.174
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

    Compound Description: This compound was investigated as a novel P-glycoprotein inhibitor with potential for reversing multidrug resistance. []

6,7-Disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties

    Compound Description: This series of compounds was designed and synthesized as potential c-Met kinase inhibitors. []

N-[(5-methyl-1Hbenzimidazol-2-yl)methyl]-4-oxo-3, 4-dihydrophthalazine-1-carboxamide

    Compound Description: Identified as a potential competitive inhibitor against HPV 16 E6 with a binding energy of -7.7 Kcal/mol. [] It interacts with the p53 binding site of the E6 protein, potentially restoring p53 function.

6-[3-(3-fluoro-4-methyl-phenyl)-1, 2, 4-oxadiazol-5-yl]-1, 4-dihydroquinoxaline-2, 3-dione

    Compound Description: Identified as a potential competitive inhibitor against HPV 16 E6, binding with an energy of -7.0 Kcal/mol. [] It forms hydrogen bonds with the p53 binding site (residues 113-122, CQKPLCPEEK) of the E6 protein, suggesting its potential to restore p53 function.

2-[(4-substituted phthalazine-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones

    Compound Description: This series of compounds, denoted as 6a-d in the source, exhibited significant antimicrobial activity. []

2-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindole-2-yl-alkyl)1-oxo phthalazine-2(1H)yl]alkoxy}-1H-isoindole-1,3(2H)-diones

    Compound Description: This series, identified as 7a-d in the source, displayed significant antimicrobial activity. []

4-oxo-6-substituted phenyl-2-thioxo1,2,3,4-tetrahydropyrimidine-5-carbonitrile analogues

    Compound Description: This series of compounds (14a-14n) were designed as potential HIV-1 Integrase strand transfer inhibitors. Some compounds, 14a, 14e, and 14h, exhibited significant percentage inhibition of HIV-1 IN. []

3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate and -carboxamide derivatives

    Compound Description: Seventeen 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate and -carboxamide derivatives were synthesized and evaluated for their growth inhibition against seven human solid tumor and one human leukemia (HL-60) cell lines. []

Synthesis Analysis

The synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide typically involves several key steps:

  1. Formation of Phthalazine Derivative: The initial step often includes the reaction of phthalic anhydride with hydrazine hydrate, which leads to the formation of phthalazine derivatives. This reaction can be performed under reflux conditions in solvents such as ethanol or n-butanol.
  2. Oxidation and Functionalization: Subsequent steps may involve oxidation reactions to introduce the oxo group at the 4-position of the phthalazine ring. Various oxidizing agents can be employed depending on the desired yield and purity.
  3. Carboxamide Formation: The introduction of the carboxamide group can be achieved through reactions with appropriate amines or by direct acylation methods.

These synthetic pathways are crucial for producing compounds that can be further modified for specific biological activities.

Molecular Structure Analysis

The molecular structure of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide features:

  • Phthalazine Core: A bicyclic structure consisting of two fused aromatic rings.
  • Oxo Group: A carbonyl (C=O) group located at the 4-position, which enhances the compound's reactivity.
  • Carboxamide Group: An amide functional group (-C(=O)NH2) that contributes to solubility and interaction with biological targets.

The compound's three-dimensional conformation can influence its biological activity, making structural analysis vital for understanding its mechanism of action.

Chemical Reactions Analysis

4-Oxo-3,4-dihydrophthalazine-1-carboxamide participates in various chemical reactions:

  1. Oxidation: The oxo group can undergo further oxidation to yield more complex derivatives or reactants.
  2. Reduction: The carbonyl group can be reduced to form corresponding alcohols or amines, altering its reactivity profile.
  3. Substitution Reactions: The aromatic nature allows for electrophilic aromatic substitution, where substituents can be introduced onto the phenyl rings using reagents such as bromine or nitro compounds.

These reactions highlight the versatility of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 4-Oxo-3,4-dihydrophthalazine-1-carboxamide is primarily studied within the context of its biological applications:

  • Enzyme Inhibition: Research indicates that this compound may act as an inhibitor for specific kinases, such as c-Met kinase, which is involved in various signaling pathways related to cancer progression.
  • Interaction with Biological Targets: The carboxamide group enhances hydrogen bonding interactions with target enzymes or receptors, potentially leading to altered cellular responses.

Understanding these mechanisms is essential for developing therapeutic agents based on this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide include:

  • Molecular Weight: 176.17 g/mol
  • Melting Point: Specific melting points may vary based on purity but are generally around 200 °C.
  • Solubility: The compound is soluble in polar solvents like water and ethanol due to its carboxamide group.
  • Stability: It exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining suitable applications and handling procedures in laboratory settings.

Applications

4-Oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific applications:

  1. Medicinal Chemistry: It serves as a scaffold for designing novel therapeutic agents targeting various diseases, particularly cancer.
  2. Biological Research: Used in studies investigating enzyme inhibition and drug resistance mechanisms.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules.

The ongoing research into this compound continues to reveal its potential across multiple scientific disciplines.

Rational Design Strategies for 4-Oxo-3,4-dihydrophthalazine-1-carboxamide Derivatives

Scaffold Hybridization: Integration with Quinoline and Isoquinoline Pharmacophores

Scaffold hybridization represents a cornerstone strategy in medicinal chemistry, combining privileged structural motifs to enhance target affinity and selectivity. The integration of the 4-oxo-3,4-dihydrophthalazine-1-carboxamide core with quinoline and isoquinoline systems exploits complementary pharmacophoric features to optimize kinase inhibition. Quinoline derivatives possess well-established kinase inhibitory activity, particularly against tyrosine kinases like c-Met and vascular endothelial growth factor receptor-2 (VEGFR-2). By tethering these scaffolds via flexible linkers or direct fusion, researchers achieve simultaneous engagement with distinct binding pockets.

A prominent example involves conjugating 6,7-disubstituted-4-phenoxyquinoline with 4-oxo-3,4-dihydrophthalazine-1-carboxamide through an amide linkage. This hybrid architecture enables dual targeting: the quinoline moiety occupies the adenosine triphosphate binding site while the phthalazinone carboxamide extends into the hydrophobic back pocket of c-Met kinase. Specific derivatives bearing 4-fluorophenyl groups demonstrated exceptional potency, with compound 33 exhibiting a c-Met half maximal inhibitory concentration of 1.63 nanomolar. This compound concurrently displayed potent antiproliferative activity across multiple cancer cell lines (half maximal inhibitory concentration values: 0.055 micromolar against H460, 0.071 micromolar against MKN-45, 0.13 micromolar against HT-29, and 0.43 micromolar against MDA-MB-231) [5]. The strategic positioning of halogen atoms, particularly fluorine at the 4-position of the terminal phenyl ring (moiety B), significantly enhanced potency compared to nitro or methoxy substituents, underscoring the critical role of electronic effects in hydrophobic pocket interactions [5].

Table 1: c-Met Inhibition and Antiproliferative Activity of Hybrid Quinoline-Phthalazinone Derivatives

Compoundc-Met IC₅₀ (nM)H460 IC₅₀ (μM)MKN-45 IC₅₀ (μM)HT-29 IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)
331.630.0550.0710.130.43
ForetinibReference>0.055>0.071>0.13>0.43

Bioisosteric Replacement of Quinazoline with Phthalazinone Core

Bioisosteric replacement strategies systematically substitute quinazoline cores with the isosteric phthalazinone system while preserving essential hydrogen-bonding capacity. This exchange exploits analogous hydrogen-bond acceptor-donor patterns but introduces distinct steric and electronic properties that modulate selectivity and metabolic stability. The phthalazinone nucleus maintains the critical N1-C2=O and C4=O pharmacophores, enabling conserved interactions with kinase hinge regions. However, its expanded aromatic surface and altered dipole moment enhance complementary stacking interactions within hydrophobic enzyme pockets inaccessible to quinazolines.

Molecular docking analyses reveal that phthalazinone-based inhibitors form hydrogen bonds with c-Met residues, including interactions with aspartic acid 1222 and phenylalanine 1223 in the DFG-out conformation—a binding mode characteristic of type II kinase inhibitors. This conformation allows deep penetration into the allosteric pocket, stabilized by π-π stacking between the phthalazinone core and phenylalanine 1223. Crucially, phthalazinone derivatives exhibit reduced susceptibility to gatekeeper mutations (e.g., tyrosine 1230) that commonly confer resistance against type I inhibitors. This resilience stems from minimal reliance on interactions with residues near the adenosine triphosphate entrance, a vulnerability inherent in quinazoline-based type I inhibitors [1] [5].

The strategic replacement further enhances kinase selectivity profiles. Phthalazinone carboxamides demonstrate reduced off-target binding compared to quinazolines due to their distinct shape complementarity with the hydrophobic back pocket. This selectivity advantage is particularly evident against kinases with smaller gatekeeper residues, where the bulkier phthalazinone moiety experiences steric hindrance, thereby minimizing inhibition of non-target kinases and potentially mitigating adverse effects associated with multi-kinase activity [1] [5].

Optimization of Hydrophobic and Hydrogen-Bonding Substituents

Rational optimization of substituents appended to the phthalazinone carboxamide scaffold focuses on balancing hydrophobic enclosure and directed hydrogen bonding to maximize potency and selectivity. Structure-activity relationship studies systematically evaluate substituents at three key positions: the carboxamide nitrogen, the phthalazinone N2 nitrogen, and the phthalazine ring system.

Hydrophobic Pocket Targeting: Alkyl and aryl groups attached to the carboxamide nitrogen profoundly influence hydrophobic pocket occupancy. In c-Met inhibitors, 4-fluorophenyl or 3-(trifluoromethyl)phenyl groups at this position significantly enhance potency over unsubstituted phenyl analogues. The fluorine atoms engage in fluorine-specific interactions (e.g., C-F···π or C-F···H contacts) with proximal hydrophobic residues like leucine 1195 and valine 1092, while the trifluoromethyl group provides enhanced lipophilicity for deeper enclosure within the hydrophobic cleft. Bulky bicyclic systems (e.g., naphthyl) diminish activity due to steric clash, highlighting the necessity for moderate-sized substituents [5] [8].

Hydrogen-Bond Engineering: Substituents capable of donating or accepting hydrogen bonds significantly enhance binding affinity. Primary carboxamides (–CONH₂) maintain essential bidentate hydrogen bonds with catalytic residues (e.g., glutamate 885 and aspartate 1046 in VEGFR-2), mimicking adenine-ribose interactions of adenosine triphosphate. Methylation of the carboxamide nitrogen (–CONHCH₃) attenuates this interaction, substantially reducing inhibitory potency. However, strategic introduction of hydrogen-bond acceptors (e.g., pyridyl nitrogen) on aryl rings can restore affinity through water-mediated contacts or direct interaction with solvent-exposed residues [2] [9].

Electronic Modulation: Halogen atoms (particularly fluorine and chlorine) at specific positions on the phthalazine ring or appended aryl groups fine-tune electronic properties and membrane permeability. Fluorination adjacent to the carboxamide (e.g., position 6 or 7) enhances cell penetration and metabolic stability without compromising solubility. Conversely, electron-withdrawing groups (e.g., nitro) diminish activity, likely due to disrupted hydrogen-bonding networks or unfavorable electrostatic potentials within the binding cavity [5] [6].

Properties

CAS Number

59908-31-5

Product Name

4-Oxo-3,4-dihydrophthalazine-1-carboxamide

IUPAC Name

4-oxo-3H-phthalazine-1-carboxamide

Molecular Formula

C9H7N3O2

Molecular Weight

189.174

InChI

InChI=1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H,(H2,10,13)(H,12,14)

InChI Key

XQNFQMWCZMSUMP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.